molecular formula C15H14N4O3 B15287982 4-[2-(2-Amino-4-oxo-3,5-dihydropyrrolo[3,2-d]pyrimidin-7-yl)ethyl]benzoic acid

4-[2-(2-Amino-4-oxo-3,5-dihydropyrrolo[3,2-d]pyrimidin-7-yl)ethyl]benzoic acid

Cat. No.: B15287982
M. Wt: 298.30 g/mol
InChI Key: UQYUUJLYGFYTQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(2-Amino-4-oxo-3,5-dihydropyrrolo[3,2-d]pyrimidin-7-yl)ethyl]benzoic acid is a complex organic compound with significant applications in medicinal chemistry. It is known for its role as an intermediate in the synthesis of various pharmaceutical agents, particularly in the development of anticancer drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2-Amino-4-oxo-3,5-dihydropyrrolo[3,2-d]pyrimidin-7-yl)ethyl]benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a pyrrolo[3,2-d]pyrimidine derivative with a benzoic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as diethylphosphorocyanidate (DEPC) to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process often includes purification steps such as recrystallization and chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[2-(2-Amino-4-oxo-3,5-dihydropyrrolo[3,2-d]pyrimidin-7-yl)ethyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH to optimize yield and selectivity .

Major Products

The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

4-[2-(2-Amino-4-oxo-3,5-dihydropyrrolo[3,2-d]pyrimidin-7-yl)ethyl]benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-(2-Amino-4-oxo-3,5-dihydropyrrolo[3,2-d]pyrimidin-7-yl)ethyl]benzoic acid involves its interaction with specific molecular targets. It is known to inhibit enzymes involved in nucleotide synthesis, thereby disrupting DNA replication and cell division. This makes it particularly effective in targeting rapidly dividing cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(2-Amino-4-oxo-3,5-dihydropyrrolo[3,2-d]pyrimidin-7-yl)ethyl]benzoic acid is unique due to its specific structural features and its role as an intermediate in the synthesis of various pharmaceutical agents. Its ability to undergo diverse chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .

Properties

Molecular Formula

C15H14N4O3

Molecular Weight

298.30 g/mol

IUPAC Name

4-[2-(2-amino-4-oxo-3,5-dihydropyrrolo[3,2-d]pyrimidin-7-yl)ethyl]benzoic acid

InChI

InChI=1S/C15H14N4O3/c16-15-18-11-10(7-17-12(11)13(20)19-15)6-3-8-1-4-9(5-2-8)14(21)22/h1-2,4-5,7,17H,3,6H2,(H,21,22)(H3,16,18,19,20)

InChI Key

UQYUUJLYGFYTQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCC2=CNC3=C2N=C(NC3=O)N)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.